The synthesis of 1-(3-Amino-4-methylphenyl)propan-1-one can be approached through various methods, typically involving the following steps:
The molecular structure of 1-(3-Amino-4-methylphenyl)propan-1-one can be described in detail using several key characteristics:
InChI=1S/C10H13NO/c1-3-10(12)8-5-4-7(2)9(11)6-8/h4-6H,3,11H2,1-2H3, which provides a unique way to identify its structure in databases .1-(3-Amino-4-methylphenyl)propan-1-one can participate in several chemical reactions due to its functional groups:
These reactions are essential for its modification and potential application in various fields.
The mechanism of action for 1-(3-Amino-4-methylphenyl)propan-1-one involves its interaction with specific biological targets:
Research into these mechanisms is crucial for understanding its pharmacological potential and therapeutic applications.
The physical and chemical properties of 1-(3-Amino-4-methylphenyl)propan-1-one include:
| Property | Value |
|---|---|
| Molecular Weight | 163.22 g/mol |
| Density | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents; water solubility not well characterized |
| Flash Point | Not available |
These properties are important for determining how the compound behaves under various conditions and its suitability for different applications .
1-(3-Amino-4-methylphenyl)propan-1-one has several potential applications:
Understanding its properties and mechanisms will facilitate further exploration into its applications within medicinal chemistry and related fields .
1-(3-Amino-4-methylphenyl)propan-1-one is an aromatic ketone featuring an amino substituent at the meta position and a methyl group at the para position relative to the propanone chain. Its IUPAC name explicitly defines the carbon skeleton (propan-1-one) and substituent positions (3-amino-4-methylphenyl). The molecular formula is C₁₀H₁₃NO, with a molecular weight of 163.22 g/mol, consistent with related compounds like 3-amino-1-(2-amino-4-methylphenyl)propan-1-one (C₁₀H₁₄N₂O, 178.23 g/mol) [1]. Key identifiers include:
The structure comprises a propanone chain (-CO-CH₂-CH₃) attached to the benzene ring, enabling conjugation between the carbonyl group and the aromatic π-system. This electronic delocalization influences reactivity and spectroscopic properties. Hydrogen-bonding capabilities arise from the amino group (donor) and carbonyl oxygen (acceptor), contributing to a TPSA (Topological Polar Surface Area) of 43.5 Ų and LogP of 1.5, indicating moderate lipophilicity [2] [5].
Table 1: Comparative Structural Analysis of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Unique Features |
|---|---|---|---|
| 1-(3-Amino-4-methylphenyl)propan-1-one | C₁₀H₁₃NO | 163.22 | Unsubstituted propanone chain |
| 3-(Dimethylamino)-1-(4-methylphenyl)propan-1-one·HCl | C₁₂H₁₈ClNO | 227.73 | Tertiary amine; hydrochloride salt |
| 1-(3-Amino-4-ethylphenyl)propan-2-one | C₁₁H₁₅NO | 177.24 | Ethyl substituent; ketone at β-carbon |
| 1-(3-Amino-4-methylphenyl)imidazolidin-2-one | C₁₀H₁₃N₃O | 191.23 | Heterocyclic urea derivative |
Characteristic spectroscopic data facilitate unambiguous identification:
Table 2: Key Spectroscopic and Computational Parameters
| Parameter | Value | Method/Reference |
|---|---|---|
| Exact Mass | 163.0997 g/mol | High-Resolution MS |
| Carbonyl IR Stretch | 1,680 cm⁻¹ | FT-IR Spectroscopy |
| XLogP3 | 1.5 | Computational Prediction |
| Hydrogen Bond Donors | 1 (amino group) | ChemDraw/QSAR |
| Hydrogen Bond Acceptors | 2 (carbonyl O, amino N) | ChemDraw/QSAR |
CAS No.: 31373-65-6
CAS No.: 110075-07-5
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7